![molecular formula C9H11N5O2 B2761274 5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione CAS No. 112734-99-3](/img/structure/B2761274.png)
5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione
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Overview
Description
“5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione” is a derivative of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are well known for their versatile biological activities such as anti-tumor, antibacterial, antifungal, anti-proliferative CDK2 inhibitor, adenosine kinase inhibitors, anticonvulsant agents, antipyretic, analgesic, and CNS depressant activity .
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves heating under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Chemical Reactions Analysis
The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Scientific Research Applications
Anticancer Agent
5-Hydrazinyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione: has been identified as a promising scaffold in medicinal chemistry with a broad spectrum of activities. One of its most significant applications is as an anticancer agent . It targets various cancer-related pathways and enzymes, such as tyrosine kinase, ABL kinase, and mammalian target of rapamycin (mTOR), which are crucial in the proliferation of cancer cells .
Antibacterial Activity
This compound exhibits antibacterial properties , making it valuable in the development of new antibiotics. Its mechanism of action includes the inhibition of bacterial DNA synthesis, thereby preventing bacterial growth and survival .
CNS Depressive Activity
In the central nervous system (CNS), this compound shows depressive activity . It can modulate neurotransmitter levels or interact with their receptors, which may be beneficial in treating conditions like anxiety and other CNS disorders .
Anticonvulsant Properties
The compound has been studied for its anticonvulsant properties , which could make it a candidate for the development of new treatments for epilepsy and seizure disorders. It works by stabilizing neuronal membranes and suppressing abnormal electrical activity in the brain .
Antipyretic Effects
5-Hydrazinyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione: also has antipyretic effects , meaning it can reduce fever. This is likely due to its ability to modulate the body’s temperature-regulating mechanisms .
Phosphodiesterase (PDE) Inhibition
Another application is its role as a phosphodiesterase (PDE) inhibitor . PDE plays a role in various cellular processes, and its inhibition can have therapeutic effects in diseases like asthma, COPD, and inflammatory disorders .
Mechanism of Action
Safety and Hazards
Future Directions
The pharmaceutical importance of pyridine and pyridopyrimidines has encouraged the development of new procedures for novel pyridines, pyrido[2,3-d]pyrimidines synthesis, and the study of their antimicrobial and cytotoxic activities . This suggests that future research could focus on the synthesis of new derivatives and the evaluation of their biological activities.
properties
IUPAC Name |
5-hydrazinyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-13-7-6(5(12-10)3-4-11-7)8(15)14(2)9(13)16/h3-4H,10H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWXPKMODSSVSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione |
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